A study published in the Ad-Dawaa Journal of Pharmaceutical Sciences investigated 2-PESA derivatives as potential inhibitors for the main protease enzyme (Mpro) of SARS-CoV-2, the virus that causes COVID-19. The researchers used computational methods (molecular docking) to analyze how well these derivatives might bind to the Mpro enzyme. Their findings showed that some 2-PESA derivatives exhibited promising binding affinity, suggesting they could be candidates for further development as antiviral drugs [1].
[1] Molecular Docking Study on COVID-19 Drug Activity of N-(2-phenylethyl)methanesulfonamide Derivatives as Main Protease Inhibitor | Ad-Dawaa Journal of Pharmaceutical Sciences ()
This is an initial study based on computational modeling. Further research is needed to determine if 2-PESA derivatives have actual antiviral effects and are safe for use in humans.
Organic chemists are interested in developing efficient methods for synthesizing new molecules. A study published in ChemInform explored a new synthetic approach for creating various sulfonamide derivatives, including 2-PESA. The researchers identified a reaction scheme that could be useful for the large-scale production of these molecules [2].
[2] ChemInform Abstract: New Synthetic Approach to Phenylmethanesulfonamide Derivatives on the Basis of Phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide. | Request PDF ResearchGate:
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